2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid

Description

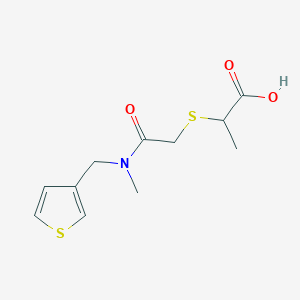

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid is a sulfur-containing organic compound featuring a propanoic acid backbone modified with a thioether linkage and a methyl-substituted thiophene-3-ylmethylamino group. The compound’s unique architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to thiophene derivatives or thioether-containing molecules.

Properties

Molecular Formula |

C11H15NO3S2 |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

2-[2-[methyl(thiophen-3-ylmethyl)amino]-2-oxoethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C11H15NO3S2/c1-8(11(14)15)17-7-10(13)12(2)5-9-3-4-16-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |

InChI Key |

PBKSUVQRUKLBKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)SCC(=O)N(C)CC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Derivatives

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): This benzamide derivative shares a thiophenylmethylthio group but replaces the propanoic acid with a benzamide scaffold. It is documented for anticancer and antiviral applications, highlighting the pharmacological relevance of the thiophene-thioether motif. The substitution of the carboxylic acid with an amide may enhance membrane permeability but reduce ionization at physiological pH compared to the target compound .

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A structurally simpler analog with a thiophen-2-yl group and methylamino substituent. Such derivatives are often intermediates in drug synthesis or impurities in APIs, emphasizing the importance of analytical controls .

Propanoic Acid-Based Analogs

- 2-(2-(Methylthio)ethoxy)propanoic acid (): This compound features a methylthio-ethoxy side chain attached to propanoic acid. Unlike the target compound’s thiophene-linked amino group, this analog’s simpler alkyl-thioether group may result in lower steric hindrance and higher metabolic stability.

- 2-amino-3-({2-[(aminocarbonyl)amino]-2-oxoethyl}thio)propanoic acid (): With a molecular formula C₆H₁₁N₃O₄S (molar mass: 221.23 g/mol), this analog replaces the methyl(thiophen-3-ylmethyl)amino group with an aminocarbonylamino substituent.

Heterocyclic Thioether Derivatives

- Propanoic acid, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]- (): This thiazole-containing analog substitutes the thiophene ring with a thiazole heterocycle, which is more electron-deficient. Thiazoles are common in bioactive molecules (e.g., sulfathiazole), suggesting divergent biological targets compared to thiophene-based compounds .

Physicochemical and Functional Comparisons

| Property | Target Compound | 2-(2-(Methylthio)ethoxy)propanoic acid | 2-amino-3-({2-[(aminocarbonyl)amino]-2-oxoethyl}thio)propanoic acid |

|---|---|---|---|

| Core Structure | Propanoic acid + thiophene-thioether | Propanoic acid + alkyl-thioether | Propanoic acid + urea-thioether |

| Molecular Weight | ~300–350 g/mol (estimated) | Not specified | 221.23 g/mol |

| Key Functional Groups | Thiophene, thioether, carboxylic acid | Alkyl-thioether, carboxylic acid | Urea, thioether, carboxylic acid |

| Potential Applications | Enzyme/receptor modulation (inferred) | Synthetic intermediate | Hydrogen-bond-driven interactions |

Research Implications and Gaps

- Synthetic Routes: The target compound’s synthesis could mirror methods for 2-(2-(Methylthio)ethoxy)propanoic acid (alkylation of thiols) but would require introducing the thiophene-methylamino moiety .

- Biological Activity: While highlights anticancer/antiviral activity in thiophene-thioether benzamides, the propanoic acid variant’s ionizable group may shift selectivity toward targets like proteases or transporters .

- Analytical Challenges: Impurity profiling (e.g., methylamino-thiophene derivatives in ) underscores the need for HPLC or LC-MS methods to ensure purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.